Epitigogenin

Vue d'ensemble

Description

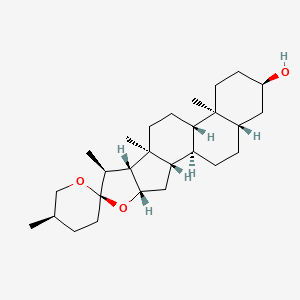

Epitigogenin is a chemical compound with the CAS number 6788-40-5 . It is categorized as an enzyme inhibitor, enzyme activator, pharmaceutical standard, intermediate, and fine chemical . The molecular formula of Epitigogenin is C27H44O3, and it has a molecular weight of 416.65 .

Synthesis Analysis

The synthesis of a compound like Epitigogenin typically involves retrosynthetic analysis, where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . This process can be guided by software like AiZynthFinder, which uses a Monte Carlo tree search algorithm to suggest possible precursors .

Molecular Structure Analysis

The molecular structure of Epitigogenin can be determined using techniques like 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-micron microcrystals .

Chemical Reactions Analysis

The analysis of chemical reactions involving Epitigogenin would involve understanding the manipulation of oxidation states in the molecule, which is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Electroanalytical tools can be utilized to investigate redox-active intermediates .

Physical And Chemical Properties Analysis

The physical and chemical properties of Epitigogenin can be analyzed using various techniques. These properties are influenced by the chemistry of the molecule, including its molecular structure, functional groups, and degradation . Techniques used for the characterization and analysis of these properties include spectroscopic methods, distance- and time-resolved NMR studies, and single enzyme molecule reactions .

Applications De Recherche Scientifique

Gene Transfer for Vascular Regeneration

Epitigogenin has potential applications in the field of vascular regeneration. Research by (H. Iwaguro et al., 2002) has shown that gene transfer can be used for phenotypic modulation of endothelial progenitor cells (EPCs), enhancing their proliferative activity and incorporation into endothelial cell monolayers. This approach can facilitate therapeutic neovascularization, particularly in models of limb ischemia.

Development of Erythroid Progenitors

Epitigogenin might be relevant in the study of erythropoiesis, as research by (Hong Wu et al., 1995) indicates. They found that erythropoietin and its receptor are crucial for definitive erythropoiesis in vivo. This insight could guide the development of therapies targeting erythroid progenitors in various blood disorders.

Contribution to Angiogenesis

The role of epitigogenin in angiogenesis, particularly in the context of circulating EPCs, is another significant area. (B. Garmy-Susini & J. Varner, 2005) have contributed to our understanding of the contributions of circulating EPCs to angiogenesis in diseases and their potential in repairing wounded hearts and limbs.

Electrooxidation Studies

A study by (J. Morzycki et al., 2007) on the electrooxidation of tigogenin acetate, closely related to epitigogenin, yielded products like 20-epitigogenin acetate. This kind of research contributes to the broader understanding of chemical reactions and synthesis processes that could be relevant to epitigogenin.

Insights into Epigenetics

Research in epigenetics, including the studies of (A. Bird, 2007) and (Y. Boumber & J. Issa, 2011), may have implications for the application of epitigogenin in modifying gene expression through epigenetic mechanisms. These insights could lead to new therapeutic approaches in cancer and other diseases.

Propriétés

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18+,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-DGBDVICSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epitigogenin | |

CAS RN |

6788-40-5 | |

| Record name | Epitigogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006788405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

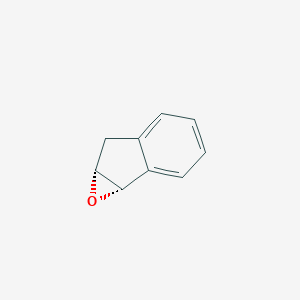

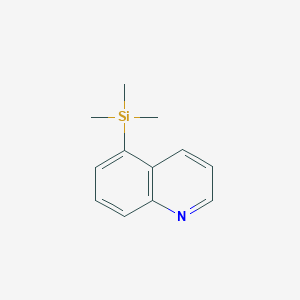

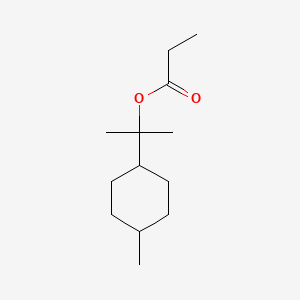

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

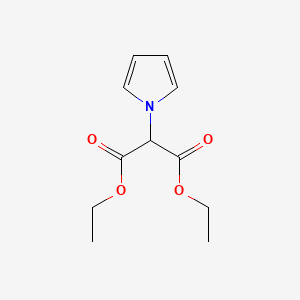

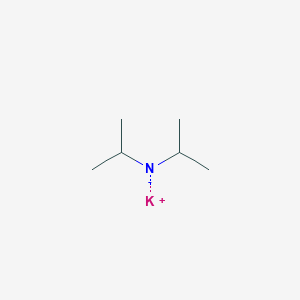

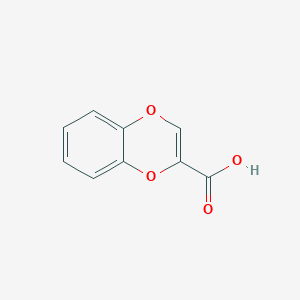

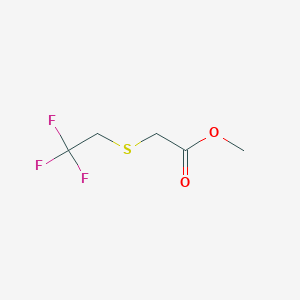

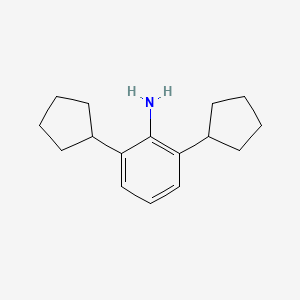

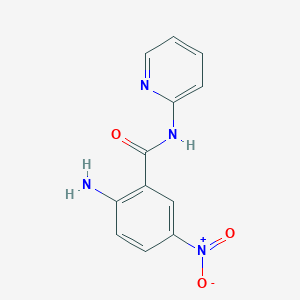

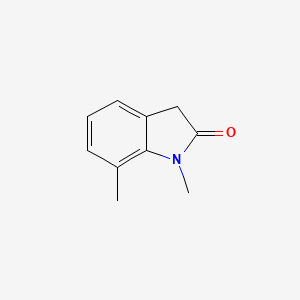

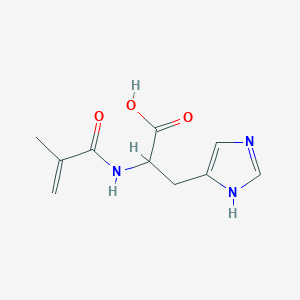

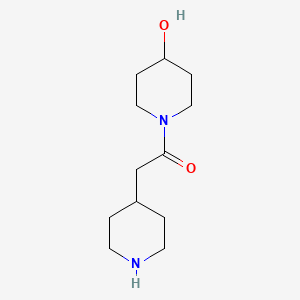

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid](/img/structure/B3055850.png)

![2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B3055856.png)